

Selectivity Profiling of Pex5-Pex14 Interaction Inhibitors Against Human Pex14

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Compound of Interest		
Compound Name:	Pex5-pex14 ppi-IN-2	
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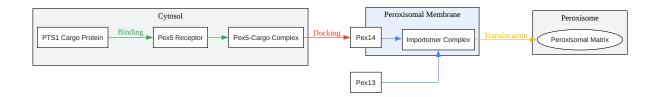
A Comparative Guide for Researchers and Drug Development Professionals

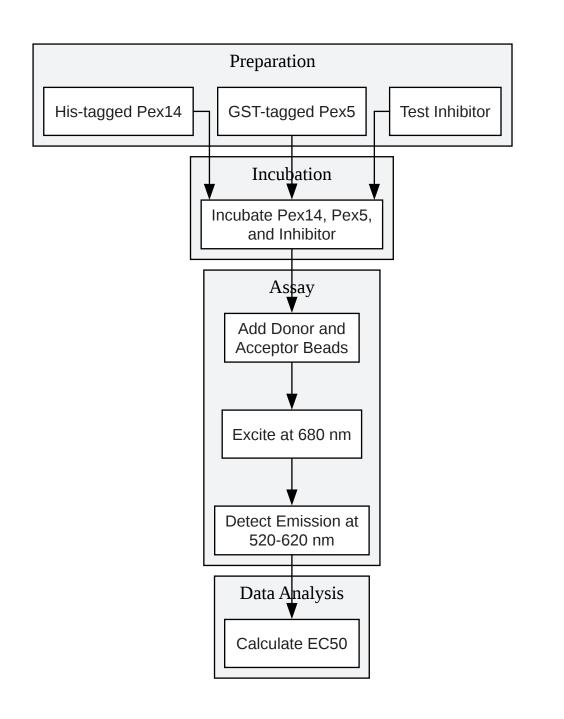
The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the peroxisome.[1][2] This protein-protein interaction (PPI) has emerged as a promising therapeutic target, particularly for trypanosomal infections, where the analogous organelle, the glycosome, is essential for parasite survival.[3][4][5] While the majority of inhibitor development has focused on targeting Trypanosoma Pex14, selectivity against the human ortholog is a crucial aspect of preclinical drug development. This guide provides a comparative overview of the selectivity profiles of known Pex5-Pex14 inhibitors, with a focus on available data for human Pex14.

Pex5-Pex14 Signaling Pathway

The import of peroxisomal matrix proteins is initiated in the cytosol where Pex5 recognizes and binds to cargo proteins featuring a PTS1 signal. The cargo-loaded Pex5 then docks onto the peroxisomal membrane by interacting with a complex of proteins, primarily Pex13 and Pex14. This interaction is essential for the translocation of the cargo into the peroxisomal matrix. Inhibitors of the Pex5-Pex14 interaction aim to disrupt this docking step, thereby preventing protein import and inducing a lethal metabolic catastrophe in target organisms like Trypanosoma.









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